Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Overview
Description
Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. This compound is known for its unique structure, which includes a benzothiazole ring fused with an imino and carboxylate group.
Preparation Methods
The synthesis of Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with methyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a candidate for further biological studies.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential therapeutic agent .
Comparison with Similar Compounds
Methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imino derivatives: Compounds with imino groups exhibit similar reactivity patterns but may have different biological activities depending on their overall structure.
Carboxylate derivatives: These compounds contain carboxylate groups and are often used in the synthesis of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFBWMRTEXIHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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